molecular formula C15H25NO2 B1588494 (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol CAS No. 809282-20-0

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Cat. No.: B1588494
CAS No.: 809282-20-0
M. Wt: 251.36 g/mol
InChI Key: PZNRRUTVGXCKFC-DOMZBBRYSA-N
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Description

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is a useful research compound. Its molecular formula is C15H25NO2 and its molecular weight is 251.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

809282-20-0

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

(2R,3S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

InChI

InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15+/m1/s1

InChI Key

PZNRRUTVGXCKFC-DOMZBBRYSA-N

SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O

Isomeric SMILES

CC[C@@](C1=CC(=CC=C1)OC)([C@H](C)CN(C)C)O

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper regarding (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol?

A1: The research paper focuses on optimizing the synthesis of this compound. The researchers successfully developed an improved procedure that significantly increased the overall yield of the compound to 30.6% []. This finding is significant as it allows for a more efficient and cost-effective production of this specific stereoisomer.

Q2: What is the starting material used in the synthesis of this compound?

A2: The synthesis begins with 3-pentanone as the starting material []. This simple ketone undergoes a series of chemical reactions, including a Mannich reaction, resolution, and a Grignard reaction, to eventually yield the target compound.

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